Clovoxamine
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Overview
Description
Clovoxamine is an organic compound characterized by the presence of a chlorophenyl group, a methoxypentylidene moiety, and an aminooxyethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clovoxamine typically involves the reaction of 4-chlorobenzaldehyde with 5-methoxypentan-2-one under specific conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Clovoxamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Clovoxamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Clovoxamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14- |
InChI Key |
XXPVSQRPGBUFKM-VKAVYKQESA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
Synonyms |
4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |
Origin of Product |
United States |
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